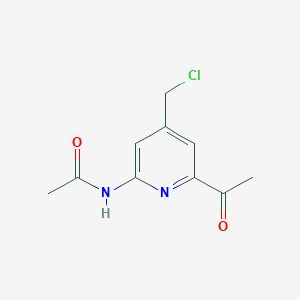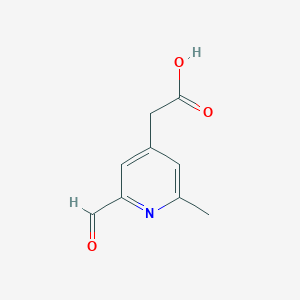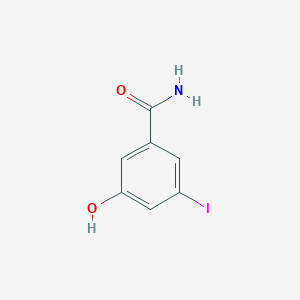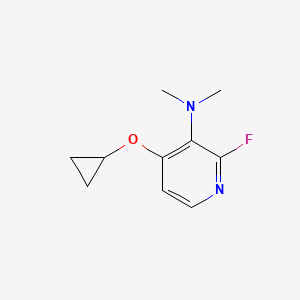
4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine is an organic compound with the molecular formula C10H13FN2O and a molecular weight of 196.224 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine, can be achieved through several methods. One common approach involves the use of fluorinating agents such as Umemoto reagents or Balz-Schiemann reactions
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that include the preparation of intermediate compounds followed by their functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or cyclopropoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of agrochemicals and materials science research
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-N,N-dimethylpyridin-4-amine: This compound shares the fluorine and dimethylamino groups but lacks the cyclopropoxy group.
4-Dimethylaminopyridine: Similar in structure but without the fluorine and cyclopropoxy groups.
Uniqueness
4-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-3-amine is unique due to the combination of its cyclopropoxy, fluorine, and dimethylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C10H13FN2O |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-fluoro-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C10H13FN2O/c1-13(2)9-8(14-7-3-4-7)5-6-12-10(9)11/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
GQNKFDUQHJVDPC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CN=C1F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



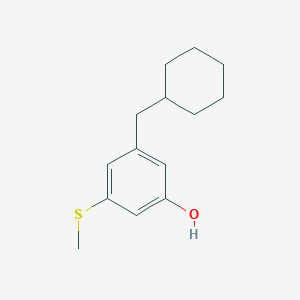

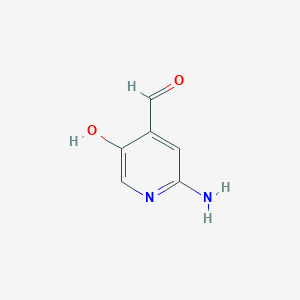

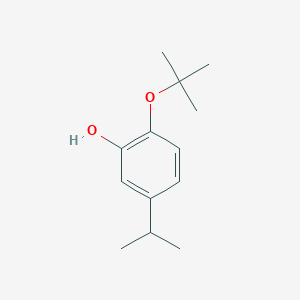
![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)



